

# Detecting Lysosomal Membrane Permeabilization with Acridine Orange: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B100579*

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## Introduction

Lysosomal membrane permeabilization (LMP) is a critical cellular event implicated in various physiological and pathological processes, including programmed cell death, inflammation, and neurodegenerative diseases. The release of hydrolytic enzymes from the lysosomal lumen into the cytosol can trigger a cascade of events leading to cellular demise. Therefore, the accurate detection and quantification of LMP are crucial for understanding disease mechanisms and for the development of novel therapeutics. Acridine Orange (AO) is a versatile fluorescent probe widely used for monitoring lysosomal integrity. This application note provides a detailed overview of the principles and methodologies for detecting LMP using Acridine Orange.

## Principle of Acridine Orange Staining for LMP Detection

Acridine Orange is a lysosomotropic weak base that readily permeates cell membranes in its uncharged form.[1][2] Within the acidic environment of healthy lysosomes (pH 4-5), AO becomes protonated and trapped, leading to its accumulation at high concentrations.[1][2] This high concentration of AO molecules results in the formation of aggregates that exhibit a characteristic red fluorescence when excited with blue light.[3] In contrast, in the cytoplasm and

nucleus, where the pH is neutral, AO exists in a monomeric form and intercalates with DNA and RNA, emitting a green fluorescence.[3][4]

Upon the induction of LMP, the integrity of the lysosomal membrane is compromised, leading to the leakage of AO from the lysosomes into the cytoplasm. This redistribution of AO from an acidic to a neutral environment causes a shift in its fluorescence from red to green.[2]

Therefore, a decrease in red fluorescence intensity and a concomitant increase in green fluorescence intensity serve as reliable indicators of LMP.

## Quantitative Data Summary

The following table summarizes quantitative parameters from various studies utilizing Acridine Orange to detect LMP. This data can serve as a reference for designing and interpreting experiments.

Cell Type	LMP Inducer	AO Concentration	Incubation Time	Detection Method	Key Quantitative Finding
Pancreatic cancer stem cells	Compound 2 (5 $\mu$ M)	1 $\mu$ g/mL	15 min	Fluorescence Microscopy	Significant decrease in red fluorescence and increase in green fluorescence after 2 hours of treatment.
Human glioma U251MG cells	FTY720 (10 $\mu$ M)	5 $\mu$ g/mL	Not specified	Fluorescence Microscopy	Time-dependent decrease in red fluorescence observed within 1 to 6 hours.
U2OS cells	Photo-oxidation	2 $\mu$ g/mL	15 min	Confocal Microscopy	Time-dependent loss of red fluorescence and gain of green fluorescence captured every 330 ms during light exposure.
J774 murine macrophages	Glucose oxidase (18 $\mu$ g/mL)	Not specified	Not specified	Microplate Reader	Time-dependent increase in green

fluorescence  
(Ex: 485 nm,  
Em: 535 nm)  
and decrease  
in red  
fluorescence  
(Ex: 465 nm,  
Em: 710 nm)  
over 60  
minutes.[2]

Human  
melanoma  
WM278 cells

LLOMe  
(various  
conc.)

Not specified

Not specified

Microplate  
Reader

Concentratio  
n-dependent  
and  
immediate  
increase in  
green  
fluorescence  
upon  
exposure to  
LLOMe.[2]

## Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

### Protocol 1: Detection of LMP by Fluorescence Microscopy

This protocol describes the qualitative and semi-quantitative assessment of LMP using fluorescence microscopy.

Materials:

- Acridine Orange (stock solution, e.g., 1 mg/mL in ethanol)
- Complete cell culture medium

- Phosphate-Buffered Saline (PBS)
- LMP-inducing agent (e.g., L-leucyl-L-leucine methyl ester - LLOMe, or H<sub>2</sub>O<sub>2</sub>)
- Fluorescence microscope with appropriate filters for green (Ex/Em: ~488/525 nm) and red (Ex/Em: ~488/650 nm) fluorescence.

Procedure:

- Cell Seeding: Seed cells on glass coverslips or in glass-bottom dishes and allow them to adhere overnight.
- Acridine Orange Staining:
  - Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µg/mL in complete cell culture medium.
  - Remove the old medium from the cells and wash once with PBS.
  - Add the AO-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.
- Washing:
  - Remove the staining solution and wash the cells twice with PBS to remove excess AO.
  - Add fresh, pre-warmed complete cell culture medium to the cells.
- Induction of LMP:
  - Treat the cells with the desired LMP-inducing agent at a pre-determined concentration and for the desired time. Include a vehicle-treated control group.
  - Positive Control: A known LMP inducer such as LLOMe (e.g., 1 mM for 1-2 hours) or H<sub>2</sub>O<sub>2</sub> (e.g., 100-500 µM for 1-4 hours) can be used.
- Imaging:

- Immediately after treatment, visualize the cells using a fluorescence microscope.
- Capture images in both the green and red channels.
- Healthy cells: Exhibit bright red punctate fluorescence within lysosomes and faint green fluorescence in the nucleus.
- Cells with LMP: Show a decrease in red punctate fluorescence and an increase in diffuse green fluorescence throughout the cytoplasm and nucleus.
- Image Analysis (Optional):
  - Quantify the red and green fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji).
  - Calculate the ratio of red to green fluorescence intensity to semi-quantify the degree of LMP.

## Protocol 2: Quantitative Analysis of LMP by Flow Cytometry

This protocol allows for the high-throughput quantification of LMP in a cell population.

Materials:

- Acridine Orange (stock solution, e.g., 1 mg/mL in ethanol)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- LMP-inducing agent
- Flow cytometer with blue laser excitation (488 nm) and detectors for green (e.g., 530/30 nm) and red (e.g., 670 nm long-pass) fluorescence.

Procedure:

- Cell Culture and Treatment:
  - Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.
  - Treat the cells with the LMP-inducing agent as described in Protocol 1.
- Acridine Orange Staining:
  - After treatment, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
  - Resuspend the cell pellet in a pre-warmed working solution of Acridine Orange (1-5 µg/mL in complete medium).
  - Incubate for 15-30 minutes at 37°C.
- Washing:
  - Pellet the cells and wash twice with PBS.
  - Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1% FBS).
- Flow Cytometry Analysis:
  - Acquire data on the flow cytometer.
  - Set up gates to exclude debris and doublets based on forward and side scatter.
  - Analyze the fluorescence of the single-cell population.
  - Healthy cells will show high red fluorescence and low green fluorescence.
  - Cells undergoing LMP will exhibit a shift towards lower red fluorescence and higher green fluorescence.
  - Quantify the percentage of cells in each population (healthy vs. LMP).

## Protocol 3: Real-Time Kinetic Analysis of LMP using a Microplate Reader

This protocol is suitable for high-throughput screening and for studying the kinetics of LMP in real-time.

### Materials:

- Acridine Orange (stock solution, e.g., 1 mg/mL in ethanol)
- Complete cell culture medium
- LMP-inducing agent
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader with temperature control and injectors (optional).

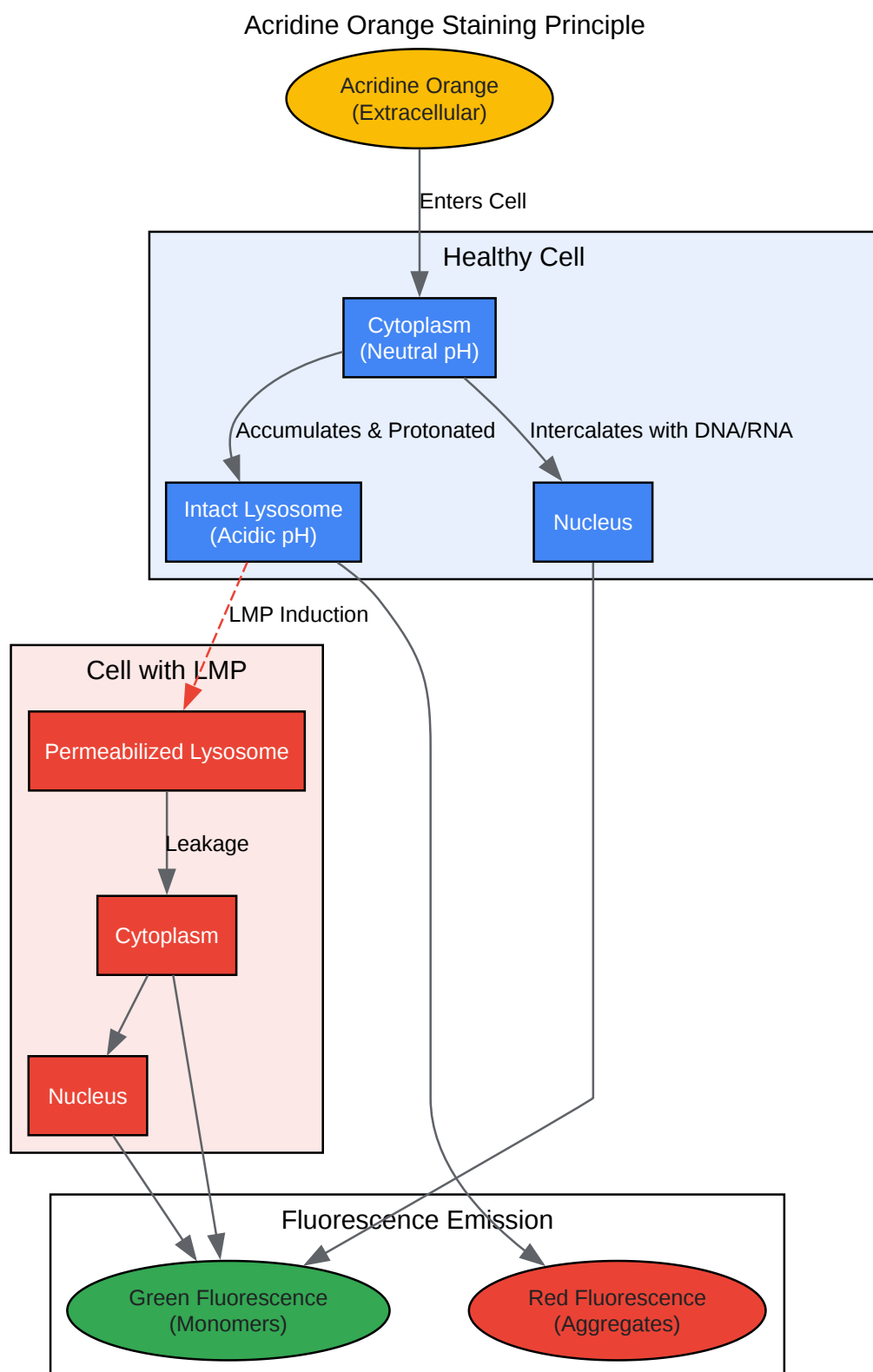
### Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
- Acridine Orange Staining: Stain the cells with AO as described in Protocol 1.
- Baseline Reading:
  - After washing, add fresh medium and place the plate in the microplate reader pre-heated to 37°C.
  - Measure the baseline red (Ex/Em: ~488/650 nm) and green (Ex/Em: ~488/525 nm) fluorescence.
- Induction and Kinetic Measurement:
  - If the plate reader has injectors, inject the LMP-inducing agent directly into the wells.
  - If not, manually add the agent to the wells.



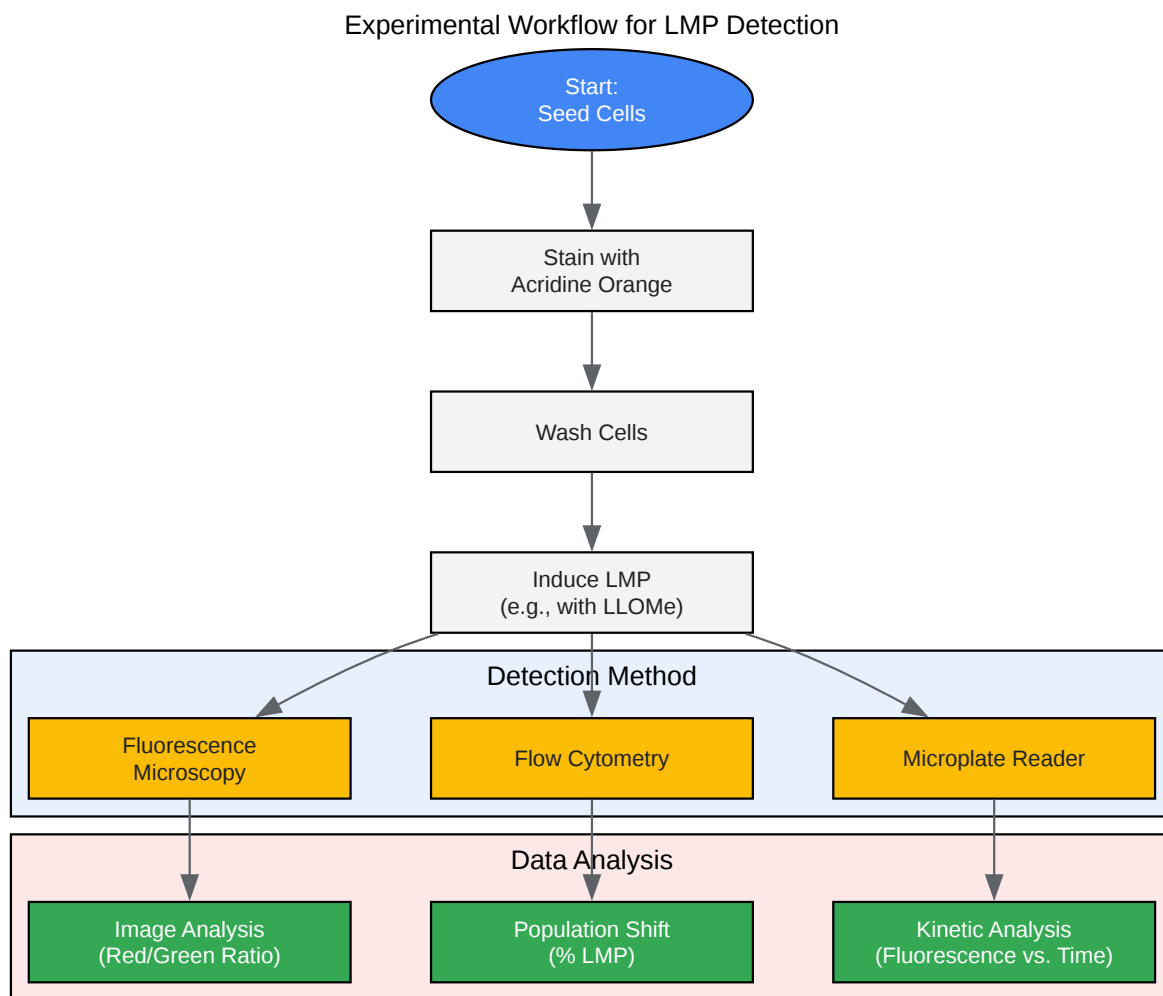
- Immediately start a kinetic read, measuring the red and green fluorescence at regular intervals (e.g., every 1-5 minutes) for the desired duration.
- Data Analysis:
  - Plot the change in red and green fluorescence intensity over time for each condition.
  - Calculate the rate of LMP by determining the slope of the fluorescence change.
  - The ratio of red to green fluorescence can also be plotted over time.

## Visualizations



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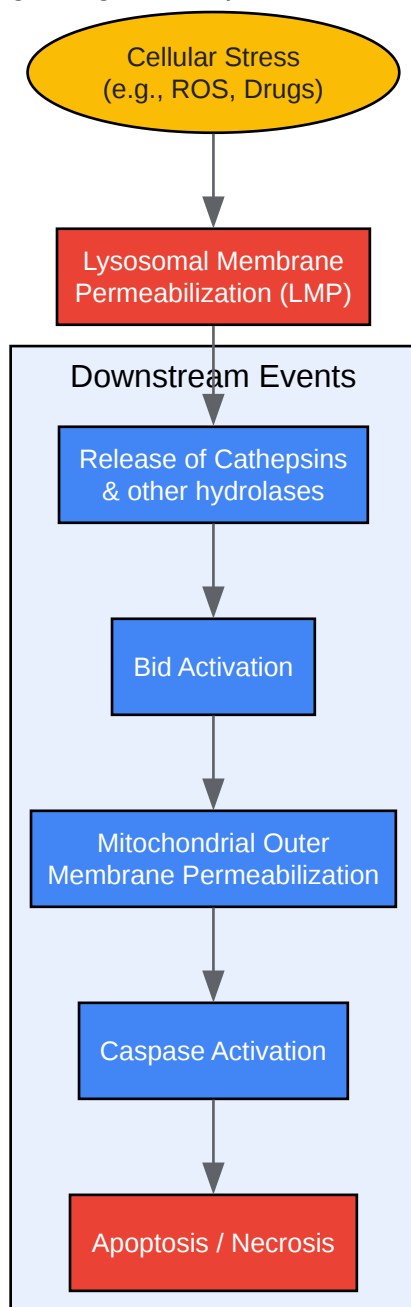
Caption: Principle of Acridine Orange staining for LMP detection.



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Caption: Generalized workflow for detecting LMP using Acridine Orange.

## Signaling Consequences of LMP



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Caption: Simplified pathway showing consequences of LMP.

## Conclusion

The Acridine Orange-based assay is a robust, versatile, and cost-effective method for the detection and quantification of lysosomal membrane permeabilization. By following the detailed protocols provided in this application note, researchers can effectively monitor LMP in various experimental settings, from basic cell biology research to high-throughput drug screening. The choice of methodology—fluorescence microscopy, flow cytometry, or microplate reader—will depend on the specific research question, with each offering unique advantages in terms of qualitative, quantitative, and kinetic data acquisition. Careful optimization of experimental parameters is essential for obtaining reliable and reproducible results.

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